![molecular formula C12H17NO B2798976 Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol CAS No. 105812-73-5](/img/structure/B2798976.png)

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

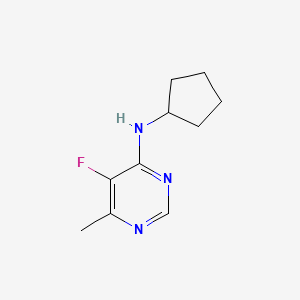

Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol, also known as Relmada, is a synthetic compound with the molecular formula C12H17NO. It has a molecular weight of 191.27 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m0/s1 . This indicates the presence of a piperidine ring, a phenyl group, and a methanol group in its structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Homogeneous and Heterogeneous Electrocatalysis

Research by Rezaei et al. (2016) on a mononuclear Re(I) complex highlights the compound's utility in CO2 reduction to CO, with methanol enhancing the catalytic process under homogenous conditions. This indicates the potential of related compounds in carbon capture and conversion strategies, offering a pathway for environmental remediation and sustainable chemical synthesis Rezaei, Mokhtarianpour, Hadadzadeh, Ensafi, & Shakeri, 2016.

Catalytic Methanol Substitution

Methanol substitution in specific complexes was studied by Schutte-Smith, Roodt, & Visser (2019), focusing on the reaction kinetics under various conditions. Their findings demonstrate the nuanced behavior of methanol in substitution reactions, suggesting the intricate roles that related compounds could play in synthetic chemistry and catalysis Schutte-Smith, Roodt, & Visser, 2019.

Methanol Carbonylation

Qi et al. (2020) developed a heterogeneous catalyst for methanol carbonylation to acetic acid, showcasing a novel application of methanol in industrial-scale chemical production. This research points to the relevance of methanol and possibly related compounds in facilitating efficient, scalable chemical processes Qi, Finzel, Robatjazi, Xu, Hoffman, Bare, Pan, & Christopher, 2020.

Asymmetric Synthesis

A study by Alvarez-Ibarra, Luján, & Quiroga-Feijóo (2010) on the synthesis of novel chiral ligands from l-pipecolinic acid, which shares structural motifs with "Rel-[(3r,4s)-4-phenylpiperidin-3-yl]methanol," illustrates the compound's potential in enantioselective synthesis. Such applications are crucial in developing pharmaceuticals and fine chemicals with high purity and specific activity Alvarez-Ibarra, Luján, & Quiroga-Feijóo, 2010.

Methanol in Biological Membrane Studies

Nguyen et al. (2019) explored the impact of methanol on lipid dynamics, providing insights into the solvent's effect on biological membranes. This research underscores the importance of understanding solvent interactions in biological systems, which could be relevant to studying the biological applications or interactions of similar compounds Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019.

Safety and Hazards

The compound is associated with several hazard statements, including H315, H319, and H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

[(3R,4S)-4-phenylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-9-11-8-13-7-6-12(11)10-4-2-1-3-5-10/h1-5,11-14H,6-9H2/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYONUQTZTYVFP-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]([C@H]1C2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2798893.png)

![N-[(4-bromophenyl)sulfonyl]-L-alanine](/img/structure/B2798895.png)

![2-(4-(Indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2798898.png)

![2-[[6-(2-Furanyl)-3-pyridazinyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B2798903.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2798904.png)

![N-(3-chloro-4-methoxyphenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2798907.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-4-ethoxybenzamide](/img/structure/B2798912.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2798913.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzamide](/img/structure/B2798915.png)

![1-(2-bromobenzoyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B2798916.png)